Isoloratadine

Description

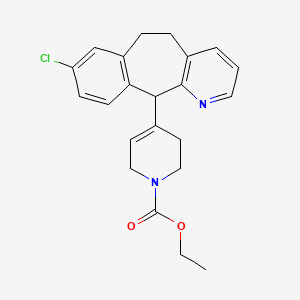

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-9,11,14,20H,2,5-6,10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORGYPXITGWTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317664 | |

| Record name | Isoloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170727-59-0 | |

| Record name | Isoloratadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170727-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoloratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170727590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOLORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK67152G1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for Isoloratadine Production

Isomerization Strategies from Loratadine (B1675096) Precursors

The conversion of loratadine or its direct precursors into isoloratadine is a primary strategy for its synthesis. This approach leverages the readily available framework of loratadine and induces a structural rearrangement, specifically targeting the exocyclic double bond that connects the piperidine (B6355638) ring to the tricyclic system.

Acid-Catalyzed Isomerization Mechanisms and Optimization

The isomerization of the alkene in loratadine to produce this compound can be achieved under acidic conditions. researchgate.net The mechanism involves the protonation of the exocyclic double bond by a strong acid, which generates a tertiary carbocation intermediate. This allows for the rotation around the single bond, followed by deprotonation to form the more thermodynamically stable endocyclic double bond of this compound.

However, this process is not without its challenges. The presence of a strong acid, such as 1M HCl, can lead to the hydrolysis of the ethyl carbamate (B1207046) group on the piperidine ring, an undesirable side reaction. researchgate.net Optimization of this reaction is crucial to maximize the yield of this compound while minimizing degradation. Key parameters for optimization include the choice of acid, solvent, reaction temperature, and duration. To circumvent the issue of hydrolysis, conducting the reaction in an alcohol solvent, such as ethanol, has been suggested. researchgate.net In this environment, even if the carbamate is partially hydrolyzed and re-esterified, the use of ethanol as a solvent would favor the reformation of the ethyl carbamate, thus protecting the functional group. researchgate.net

Table 1: Parameters for Acid-Catalyzed Isomerization of Loratadine

| Parameter | Condition | Rationale/Challenges |

|---|---|---|

| Catalyst | Strong acids (e.g., HCl, H₂SO₄) | Protonation of the double bond to initiate isomerization. researchgate.net |

| Solvent | Aprotic vs. Protic (e.g., Ethanol) | Ethanol can mitigate hydrolysis of the ethyl carbamate group. researchgate.net |

| Temperature | Moderate to elevated | Increased temperature can accelerate both isomerization and hydrolysis. |

| Side Reaction | Hydrolysis of Ethyl Carbamate | High acid concentration and aqueous environments can promote this. researchgate.net |

| Optimization | Anhydrous conditions, controlled acid concentration | Minimizes water available for hydrolysis, balances reaction rates. |

Photoisomerization Pathways and Stereochemical Control

Photoisomerization presents an alternative pathway for the conversion of loratadine precursors to their isomeric forms. This method utilizes ultraviolet (UV) light to induce a cis-trans isomerization around a double bond. While direct photoisomerization of loratadine to this compound is not extensively documented, the principles of photochemistry in similar heterocyclic systems suggest its feasibility. For instance, photoisomerization is a key step in the synthesis of certain functionalized pyrido[3,2‐d]pyrimidines, where light is used to facilitate a cyclization reaction following an olefination step. researchgate.net

The application of this to a loratadine precursor would involve the excitation of the π-electrons in the exocyclic double bond to a higher energy state (π*). In this excited state, the bond order is reduced, allowing for rotation around the carbon-carbon axis. Relaxation back to the ground state can then lead to the formation of the endocyclic isomer. Stereochemical control in such reactions is complex and depends on factors like the wavelength of light, the presence of photosensitizers, and the solvent environment. Studies on the degradation of loratadine under UV irradiation confirm the molecule's photosensitivity, though this research focuses on decomposition rather than controlled isomerization. nih.gov

Enzymatic Biotransformation Routes for Isomer Derivations

Chemo-enzymatic methods offer a highly selective and environmentally benign approach to synthesizing chiral compounds. While direct enzymatic isomerization of loratadine to this compound is not a common industrial process, enzymatic kinetic resolution has been effectively used on precursors to loratadine analogues. nih.gov Kinetic resolution is a process where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. wikipedia.org

For example, lipases have been employed in the kinetic resolution of a racemic bromoarene intermediate used in the synthesis of lonafarnib, a compound with a similar tricyclic core to loratadine. nih.gov This demonstrates the potential of enzymes to differentiate between stereoisomers in this class of molecules.

More advanced techniques, such as dynamic kinetic resolution (DKR), have also been developed. In DKR, the less reactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired single enantiomer. researchgate.net Peptide catalysts have been successfully used for the dynamic kinetic resolution of loratadine analogues through enantioselective N-oxidation, affording stable, helically chiral products. nih.govnih.gov This approach highlights the power of biocatalysis in controlling the complex stereochemistry of these molecules, which could be adapted to selectively produce specific isomers like this compound.

Table 2: Chemo-Enzymatic Approaches Relevant to this compound Synthesis

| Method | Enzyme/Catalyst Type | Application Principle | Potential for this compound |

|---|---|---|---|

| Kinetic Resolution (KR) | Lipase | Selective acylation of one enantiomer of a racemic precursor. nih.gov | Separation of this compound precursors or resolution of a racemic mixture. |

| Dynamic Kinetic Resolution (DKR) | Peptide Catalyst | Asymmetric synthesis coupled with in-situ racemization of the starting material. nih.gov | High-yield synthesis of a single, desired stereoisomer of this compound. |

De Novo Synthetic Routes to this compound Analogues

De novo synthesis involves the construction of the this compound molecular framework from simpler, achiral starting materials. This approach offers greater flexibility in creating a variety of analogues by modifying the building blocks or the reaction sequence.

Advanced Reaction Design for Pyrido-Fused Heterocycles

The core of this compound is a pyrido-fused heterocycle, specifically a benzo researchgate.netmdpi.comcyclohepta[1,2-b]pyridine system. The synthesis of such fused N-heterocycles is a significant area of research in organic chemistry. researchgate.netias.ac.in Advanced synthetic strategies often involve multi-step sequences that build the complex ring system piece by piece.

There are generally two conceptual approaches to constructing the fused ring system:

Building the pyridine (B92270) ring onto a pre-existing cyclohepta[b]benzene framework. This could involve reactions like the Hantzsch or Kröhnke pyridine syntheses adapted for a more complex substrate. ias.ac.in

Constructing the seven-membered ring onto a pyridine precursor. This might involve ring-closing metathesis or intramolecular Friedel-Crafts-type reactions.

Modern methods increasingly rely on transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, to form key carbon-carbon and carbon-nitrogen bonds efficiently. ias.ac.in Strategies like hetero-Diels-Alder reactions or multi-component reactions can also be employed to construct the heterocyclic core in a convergent and atom-economical fashion. mdpi.com These advanced methods provide powerful tools for accessing the core structure of this compound and its analogues with high efficiency and control.

Stereoselective Synthesis of Key Chiral Intermediates

The piperidine moiety of this compound is a key structural component, and its synthesis with stereochemical control is crucial for producing specific analogues. The pharmaceutical industry has a significant demand for chiral intermediates, and numerous methods have been developed for their asymmetric synthesis. nih.gov

Approaches to stereoselective synthesis of the piperidine intermediate include:

Use of the Chiral Pool: Starting with readily available, enantiomerically pure natural products like amino acids to construct the piperidine ring.

Chiral Auxiliaries: Temporarily attaching a chiral group to an achiral starting material to direct the stereochemical outcome of a reaction, followed by its removal.

Asymmetric Catalysis: Using a small amount of a chiral catalyst, often a transition metal complex with a chiral ligand, to produce a large amount of an enantiomerically enriched product. Asymmetric hydrogenation of pyridine or dihydropyridone precursors is a common strategy. nih.govnih.gov

Furthermore, the tricyclic system of loratadine and its isomers can exhibit helical chirality due to restricted rotation. Recent research has shown that asymmetric catalysis can be used to perform enantioselective N-oxidation on loratadine analogues, resulting in configurationally stable, helically chiral products with high enantiomeric excess. nih.govresearchgate.net This demonstrates that stereochemistry can be introduced not only at the piperidine ring but also within the tricyclic core itself, opening up possibilities for creating novel, stereochemically complex this compound analogues.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally benign methods for synthesizing pharmaceutical compounds like this compound. The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. yale.edumsu.edu Key principles relevant to this compound synthesis include:

Waste Prevention: The primary goal is to design synthetic pathways that minimize waste generation, making it better to prevent waste than to treat it after it has been created. yale.edumsu.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. yale.edusolubilityofthings.com

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents because catalysts are used in small amounts and can be recycled, reducing waste and often enabling more selective reactions. yale.edunih.gov In the synthesis of the closely related Loratadine, introducing novel catalysts has been shown to reduce side reactions and increase yields. drpress.orgresearchgate.net

Safer Solvents and Auxiliaries: Efforts are made to minimize or replace hazardous organic solvents with safer alternatives like water, ionic liquids, or supercritical fluids. ftloscience.com Optimized solvent systems have been shown to simplify operations and improve product purity in related syntheses. drpress.org

Design for Energy Efficiency: Chemical processes should have their energy requirements minimized, with reactions ideally conducted at ambient temperature and pressure. yale.edunih.gov The use of catalysts can lower the energy barrier for reactions, allowing them to proceed under milder conditions. solubilityofthings.com

Reduce Derivatives: Unnecessary derivatization steps, such as the use of blocking or protecting groups, should be avoided as they require additional reagents and generate waste. yale.edumsu.edu

By focusing on these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly. researchgate.netdrpress.org

Optimization of Reaction Conditions and Yields in Research-Scale Synthesis

Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize product yield, purity, and efficiency while minimizing costs and by-products. drpress.orgsigmaaldrich.com For a multi-step synthesis relevant to this compound, several parameters are typically adjusted. Research into the synthesis of Loratadine highlights that continuous optimization of reaction pathways is undertaken to enhance yields and reduce the formation of by-products which can complicate purification. drpress.org

Key parameters that are altered during optimization include:

Catalyst Selection: The choice of catalyst can significantly influence reaction selectivity and rate. For example, in an improved Ritter reaction, sulfuric acid was used as a catalyst to enhance selectivity and reduce energy consumption. drpress.org

Solvent Systems: The solvent can affect reactant solubility, reaction rate, and even the position of chemical equilibria. Optimized solvent systems in the Grignard reaction for Loratadine synthesis led to simplified operations and higher product purity. drpress.org

Temperature: Reaction temperature is a crucial factor. For instance, a patent for Loratadine synthesis specifies heating to 110°C for a reflux reaction and later heating to 80-90°C for another step. google.com

pH Control: Adjusting the pH is often necessary for work-up and purification steps. In one patented method, the pH was adjusted to 9-10 to precipitate a solid intermediate, which was then collected by filtration. google.com

Reagent Ratios and Addition Rate: The molar ratio of reactants and the rate at which they are added can control the reaction and minimize side-product formation. google.com

The following table illustrates how varying reaction parameters can impact the outcome of a synthetic step, based on general optimization principles.

| Parameter Optimized | Condition A | Condition B | Observed Outcome |

|---|---|---|---|

| Catalyst | Stoichiometric Reagent | Novel Catalyst | Increased selectivity and yield, reduced side reactions. drpress.org |

| Solvent | Standard Organic Solvent | Optimized Solvent System | Simplified operations, shorter reaction time, and improved product purity. drpress.org |

| Temperature | 100 °C | 150 °C | Considerable increase in amide yield in a base- and catalyst-free system. researchgate.net |

| Base | K₂CO₃ | NaH | Yield increased from 39% to 80% under specific conditions. researchgate.net |

Purification and Isolation Techniques for Research Applications

The purification and isolation of the final product are essential steps to ensure the high purity required for research and pharmaceutical applications. The formation of by-products during the synthesis of complex molecules like this compound can complicate these purification processes. drpress.org Common laboratory techniques for purification and isolation include:

Recrystallization: This is a primary technique for purifying solid compounds. The choice of solvent is critical; the desired compound should be highly soluble in the hot solvent but insoluble or sparingly soluble in the cold solvent. ijddr.in A patented synthesis for Loratadine uses recrystallization from isopropanol to obtain a purified solid intermediate. google.com

Chromatography: Chromatography is a versatile and widely used purification method in pharmaceutical research.

High-Performance Liquid Chromatography (HPLC): HPLC systems are used for the rapid separation, quantification, and purification of compounds from complex mixtures.

Solid Phase Extraction (SPE): This is a chromatographic technique used to extract and purify compounds from complex samples by passing a liquid sample through a solid sorbent bed. hilarispublisher.com

Filtration: Suction filtration is a standard and rapid method used to separate a solid product from the liquid or solvent it is in. This technique is frequently employed after a precipitation or recrystallization step. google.com

Extraction: Liquid-liquid extraction is used to separate compounds based on their relative solubilities in two different immiscible liquids, such as an organic solvent and water. It is often used after quenching a reaction to isolate the crude product. google.com

Preclinical Pharmacological Characterization of Isoloratadine at Molecular and Cellular Levels

Ligand-Receptor Interaction Profiling

The specificity of a drug for its target receptor over other receptors is a crucial determinant of its efficacy and side-effect profile.

Investigation of Histamine (B1213489) Receptor Subtype Affinities and Selectivity (e.g., H1, H2, H3, H4)

Table 1: Reported Histamine Receptor Affinity for Isoloratadine and Related Compounds

| Compound | Receptor Subtype | Affinity/Activity | Source |

|---|---|---|---|

| This compound | H1 | High affinity antagonist | drugbank.comscielo.br |

| Desloratadine (B1670295) | Brain H1 | 6.47 ± 10.5% occupancy at therapeutic doses | nih.gov |

| Loratadine (B1675096) | Brain H1 | 13.8 ± 7.00% occupancy at therapeutic doses | nih.gov |

| Bilastine (B1667067) | H1 | High affinity | europeanreview.org |

Exploration of Non-Histaminergic Receptor Interactions (e.g., Serotonin, Dopamine (B1211576), Adrenergic Receptors)

A critical aspect of the safety and tolerability of second-generation antihistamines is their limited interaction with non-histaminergic receptors. wikipedia.org First-generation antihistamines often interact with cholinergic, dopaminergic, serotonergic, and alpha-adrenergic receptors, leading to a range of side effects. nih.govnih.gov In contrast, second-generation antihistamines like this compound exhibit a much higher degree of selectivity for the H1 receptor. nih.gov

Studies on bilastine, another second-generation antihistamine, have shown no significant affinity for serotonin, alpha1-adrenergic, and beta2-adrenergic receptors. europeanreview.org While specific binding data for this compound across a wide panel of non-histaminergic receptors is not detailed in the provided results, the general profile of second-generation antihistamines points towards minimal interaction. nih.gov The lack of significant binding to these other receptors contributes to the improved side effect profile of these drugs compared to their predecessors. wikipedia.org It is known that some neuroleptic drugs have effects at dopamine, serotonin, alpha-adrenergic, and histamine receptors, and their clinical potency is often correlated with their affinity for dopamine receptors. nih.gov However, for antihistamines, the primary therapeutic action is tied to H1 receptor antagonism. wikipedia.org

Characterization of Amino Acid Transporter Modulation (e.g., B(0)AT2) by this compound and Analogues

Recent research has uncovered a novel aspect of the pharmacology of loratadine and its analogues: the modulation of amino acid transporters. Specifically, loratadine has been identified as a selective inhibitor of the neutral amino acid transporter B(0)AT2 (encoded by the SLC6A15 gene). nih.govgenecards.org This transporter is responsible for the sodium-dependent uptake of neutral amino acids, particularly branched-chain amino acids like leucine, valine, and isoleucine. uniprot.org

A screening of a bioactive compound library identified loratadine as an inhibitor of B(0)AT2 with an IC50 of 4 μM. nih.gov Further studies involving the synthesis of loratadine analogues have been conducted to understand the structure-activity relationship for this inhibition. nih.gov This finding suggests a potential role for these compounds beyond histamine receptor antagonism. The transporter B(0)AT1 (SLC6A19) is another related transporter, and inhibitors have been developed for it, highlighting the interest in this area. frontiersin.org Other amino acid transporters like LAT1 (SLC7A5) and ASCT2 (SLC1A5) are also crucial for cellular function and are targets of research. solvobiotech.commdpi.comsolvobiotech.com The interaction of loratadine and its analogues with B(0)AT2 opens up new avenues for research into the broader physiological effects of these drugs. nih.gov

Table 2: Inhibition of Amino Acid Transporter B(0)AT2 by Loratadine

| Compound | Transporter | Inhibitory Concentration (IC50) | Source |

|---|

Cellular Signaling Pathway Modulation

The binding of a ligand to its receptor initiates a cascade of intracellular events that ultimately produce a physiological response.

G Protein-Coupled Receptor (GPCR) Signaling Cascades

Histamine receptors, including the H1 receptor, belong to the large family of G protein-coupled receptors (GPCRs). wikipedia.orggpcrdb.orgconicet.gov.ar GPCRs transduce extracellular signals into intracellular responses through their interaction with heterotrimeric G proteins. nih.govbmglabtech.com Upon activation by an agonist, the H1 receptor primarily couples to Gq/11 proteins. This coupling activates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C.

As an inverse agonist, this compound binds to the H1 receptor and stabilizes it in an inactive conformation, thereby reducing the basal level of signaling even in the absence of histamine. wikipedia.org This is a key mechanism by which it alleviates allergic symptoms. The signaling pathways for other GPCRs, such as the GLP-1 receptor, also involve G proteins and second messengers like cAMP. mdpi.com The diversity of GPCR signaling pathways allows for a wide range of cellular responses to different stimuli. bmglabtech.commdpi.com

Ion Channel Modulation and Electrophysiological Responses

The activity of various ion channels can be modulated by GPCR signaling pathways. nih.gov For example, the release of intracellular calcium initiated by H1 receptor activation can influence calcium-activated chloride and potassium channels. Astrocytes, a type of glial cell in the central nervous system, express a variety of ion channels, including voltage-dependent and voltage-independent potassium and sodium channels, and their activity is crucial for maintaining brain homeostasis. nih.govfrontiersin.org

While the direct modulation of specific ion channels by this compound is not extensively detailed in the provided search results, its action on H1 receptors can indirectly influence ion channel activity through second messenger pathways. wikipedia.org The electrophysiological responses in target cells, such as smooth muscle cells and neurons, are ultimately altered by the changes in ion flow across the cell membrane. The inhibition of B(0)AT2 by loratadine and its analogues was confirmed by electrophysiology, demonstrating a direct impact on the electrogenic transport of amino acids. nih.gov This indicates that beyond its effects secondary to H1 receptor blockade, this compound's family of compounds may have direct effects on the electrical properties of cells expressing these transporters.

Enzyme Inhibition or Activation Profiles (e.g., Cytochrome P450 isoforms, kinases)

The interaction of xenobiotics with metabolic enzymes is a critical aspect of their preclinical characterization. The primary family of enzymes responsible for the oxidative metabolism of many drugs and foreign compounds is the cytochrome P450 (CYP450) superfamily. jwatch.org Inhibition or induction of these enzymes can lead to significant drug-drug interactions, altering the metabolic clearance and therapeutic effect of co-administered drugs. jwatch.orgnih.gov

CYP450 inhibition can be reversible or irreversible. mdpi.com Reversible inhibition, which can be competitive or non-competitive, involves the rapid association and dissociation of the inhibitor with the enzyme. mdpi.com Irreversible inhibition, also known as mechanism-based inhibition, occurs when a reactive metabolite formed by the CYP450 enzyme binds covalently to the enzyme, leading to its inactivation. mdpi.comnih.gov

While specific data on the comprehensive enzyme inhibition or activation profile of this compound is not extensively detailed in publicly available literature, general principles of drug metabolism suggest that as a small molecule, it would be assessed for its potential to inhibit or induce major CYP450 isoforms. These isoforms commonly include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, the last of which is responsible for the metabolism of a significant percentage of marketed drugs. frontiersin.org The evaluation would typically involve in vitro assays using human liver microsomes or recombinant CYP enzymes to determine the half-maximal inhibitory concentration (IC50) for each major isoform.

In addition to CYP450 enzymes, the potential for a compound to interact with other enzyme systems, such as kinases, is also an important consideration in preclinical profiling. nih.gov Kinase inhibitors are a significant class of therapeutic agents, and off-target kinase inhibition can lead to unintended biological effects. nih.govplos.org Kinase inhibition profiling is often performed using panels of recombinant kinases to assess the selectivity of a compound. mrc.ac.uknih.gov A comprehensive kinase inhibition profile for this compound would provide valuable information regarding its potential for off-target activities.

Table 1: Representative Cytochrome P450 Isoforms and Their Significance

| CYP Isoform | Significance in Drug Metabolism |

| CYP1A2 | Metabolizes various drugs and procarcinogens. |

| CYP2C9 | Involved in the metabolism of many nonsteroidal anti-inflammatory drugs (NSAIDs) and other medications. |

| CYP2C19 | Metabolizes proton pump inhibitors and antidepressants. |

| CYP2D6 | Exhibits significant genetic polymorphism, leading to variable drug metabolism in the population. |

| CYP3A4 | Responsible for the metabolism of approximately 50% of clinically used drugs. frontiersin.org |

In Vitro Cellular Model Studies

Receptor binding assays are fundamental in vitro tools used to characterize the interaction of a ligand with its target receptor. revvity.co.jp These assays typically utilize cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, that have been genetically modified (transfected) to express a specific receptor of interest. revvity.co.jpmdpi.com The use of transfected cell lines allows for the study of a pure population of the target receptor in a controlled cellular environment. nih.gov

The principle of a competitive binding assay involves incubating the transfected cells or membranes derived from them with a labeled ligand (often radiolabeled or fluorescently tagged) that has a known affinity for the receptor. celtarys.combiorxiv.org The unlabeled compound of interest, in this case, this compound, is then added at increasing concentrations. By measuring the displacement of the labeled ligand, the binding affinity of the test compound for the receptor can be determined and is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). bmglabtech.com

Table 2: Common Components of a Receptor Binding Assay

| Component | Description |

| Transfected Cell Line | Cells (e.g., HEK293, CHO) engineered to express the target receptor. revvity.co.jpmdpi.com |

| Labeled Ligand | A molecule with known affinity for the receptor, tagged for detection (e.g., radiolabel, fluorophore). celtarys.com |

| Unlabeled Test Compound | The compound being evaluated for its binding affinity (e.g., this compound). |

| Detection System | Instrumentation to measure the signal from the labeled ligand (e.g., scintillation counter, fluorescence plate reader). |

Functional assays are designed to determine the biological consequence of a ligand binding to its receptor. nih.gov Unlike binding assays, which only measure affinity, functional assays assess whether the ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor from being activated by an agonist), or an inverse agonist (reduces the basal activity of the receptor). sigmaaldrich.com

For G protein-coupled receptors (GPCRs) like the histamine H1 receptor, functional assays often measure changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP) or inositol phosphates/intracellular calcium (IP/Ca2+). eurofinsdiscovery.com An antagonist, like this compound is expected to be, would inhibit the response produced by an H1 receptor agonist. In a typical experimental setup, transfected cells expressing the H1 receptor would be stimulated with a known agonist in the presence of varying concentrations of this compound. The ability of this compound to inhibit the agonist-induced signal would demonstrate its antagonist activity. The potency of the antagonist is often quantified by its IC50 value.

The concept of functional selectivity, or biased agonism, posits that a ligand can selectively activate certain downstream signaling pathways over others through the same receptor. wikipedia.org While primarily described for agonists, a comprehensive preclinical characterization might explore if an antagonist has any differential effects on various signaling outputs of the receptor.

The ability of a compound to cross biological membranes is a critical determinant of its absorption, distribution, and elimination. This transport is often mediated by specialized transporter proteins. P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a well-characterized efflux transporter that actively pumps a wide range of substrates out of cells. aboutscience.euwikipedia.org This can limit the oral bioavailability and central nervous system penetration of drugs. aboutscience.eutg.org.au

To investigate whether this compound is a substrate or inhibitor of P-gp, in vitro transport assays are commonly employed. A common model uses polarized epithelial cell lines, such as Caco-2 cells, which naturally express P-gp and form a monolayer that mimics the intestinal barrier. pensoft.net By measuring the transport of this compound from the apical (luminal) to the basolateral (blood) side and vice versa, the efflux ratio can be calculated. A high efflux ratio suggests that the compound is actively transported by P-gp. These studies are often conducted with and without a known P-gp inhibitor to confirm the transporter's involvement. tg.org.au

Conversely, organic anion transporting polypeptides (OATPs) are a family of uptake transporters that can facilitate the entry of drugs into cells. nih.gov Studies on the related compound fexofenadine (B15129) have shown that OATPs are involved in its cellular uptake. nih.gov Therefore, it would be pertinent to investigate if this compound interacts with OATP transporters using appropriate in vitro models, such as cells overexpressing specific OATP isoforms.

In Vivo Preclinical Animal Model Studies (Mechanistic Focus)

Rodent models are frequently used in preclinical research to investigate the in vivo effects of a compound on the central nervous system (CNS) and to predict potential therapeutic efficacy or side effects in humans. nih.gov For a compound like this compound, which is a second-generation antihistamine designed to have reduced CNS penetration, neuropharmacological studies in rodents are crucial to confirm this property.

A variety of behavioral tests in rodents can be used to assess CNS effects such as sedation, cognitive impairment, or anxiolytic-like activity. For example, locomotor activity tests can measure changes in spontaneous movement, with a decrease suggesting sedative effects. The forced swim test or tail suspension test are common models used to screen for antidepressant-like activity. nih.gov

To specifically investigate the potential for CNS impairment, rodent models of learning and memory, such as the Morris water maze or passive avoidance tasks, could be employed. In the context of drug addiction and reinforcement, which can be influenced by stress and involve specific neural circuits, rodent models of self-administration can be utilized. nih.gov While not a primary focus for an antihistamine, these models can provide a broader understanding of a compound's neuropharmacological profile.

A key aspect of these in vivo studies is to correlate the observed behavioral effects with the drug concentrations in the brain and plasma. This helps to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship and to confirm that any lack of CNS effects is due to low brain penetration rather than a lack of intrinsic activity at CNS targets.

Cardiovascular System Impact in Preclinical Models

The cardiovascular safety of second-generation antihistamines is a critical aspect of their preclinical evaluation, primarily due to the potential for QT interval prolongation observed with earlier compounds in this class. Extensive preclinical studies on desloratadine have consistently demonstrated a favorable cardiovascular safety profile, suggesting a low risk of cardiac adverse effects for closely related compounds like this compound.

In a range of animal models, including rats, guinea pigs, and monkeys, desloratadine did not produce any significant effects on blood pressure, heart rate, or electrocardiographic (ECG) parameters. nih.govthieme-connect.com Notably, these studies found no evidence of QTc interval prolongation, a key indicator of potential proarrhythmic risk. europa.eunih.govthieme-connect.com Further investigations at the molecular level have shown that desloratadine has a very low affinity for cardiac potassium channels, such as the human ether-a-go-go-related gene (HERG) channel, which is responsible for the IKr current involved in cardiac repolarization. europa.eunih.govthieme-connect.comfda.gov Inhibition of this channel is a common mechanism for drug-induced QT prolongation. Studies in Xenopus oocytes expressing the HERG channel confirmed that desloratadine did not inhibit the IKr current. nih.govthieme-connect.com

The table below summarizes key findings from preclinical cardiovascular safety studies on desloratadine.

| Preclinical Model | Parameter Assessed | Key Findings | Reference |

| Rat, Guinea Pig | Blood Pressure, Heart Rate, ECG | No significant effects observed. | nih.gov, thieme-connect.com |

| Monkey | ECG Parameters | No effect on QTc interval. | nih.gov, thieme-connect.com |

| Xenopus Oocytes expressing HERG | IKr Channel Current | No inhibition of HERG-induced current. | nih.gov, thieme-connect.com |

| Guinea Pig Papillary Muscle | Action Potential Duration | No prolongation observed. | europa.eu |

These comprehensive preclinical data strongly suggest that desloratadine, and by extension, likely this compound, does not possess the cardiovascular liabilities associated with some first-generation antihistamines.

Gastrointestinal System Effects in Preclinical Models

The impact of desloratadine on the gastrointestinal (GI) system has been evaluated in preclinical models, with findings indicating a general lack of significant effects on normal GI function. In studies conducted in rats, desloratadine did not inhibit gastric emptying or intestinal transit time. nih.govthieme-connect.com Furthermore, it did not cause any harmful effects on the gastric mucosa. nih.govthieme-connect.com These findings suggest that at pharmacologically relevant doses, desloratadine does not interfere with the primary motor functions of the GI tract. While specific preclinical studies on the GI effects of this compound are not available, the data from desloratadine suggest a neutral impact on gastrointestinal motility and integrity.

| Preclinical Model | Parameter Assessed | Key Findings | Reference |

| Rat | Gastric Emptying | No inhibition observed. | nih.gov, thieme-connect.com |

| Rat | Intestinal Transit | No inhibition observed. | nih.gov, thieme-connect.com |

| Rat | Gastric Mucosa | No harmful effects noted. | nih.gov, thieme-connect.com |

Respiratory System Modulation in Preclinical Models

The preclinical evaluation of desloratadine in models of respiratory function has highlighted its potent antihistaminic and antiallergic effects, which are relevant to the therapeutic potential of related compounds like this compound in allergic respiratory diseases. In preclinical studies, orally administered desloratadine was shown to be 2.5 to 4 times more potent than loratadine in protecting against histamine-induced lethality in guinea pigs. researchgate.net

In a model of passive pulmonary anaphylaxis in rats, desloratadine effectively inhibited antigen-induced bronchoconstriction. plos.org Furthermore, in allergic monkeys, oral administration of desloratadine led to significant reductions in acute bronchospasm. researchgate.net In guinea pigs, it potently inhibited allergic cough. researchgate.net These findings demonstrate a clear modulatory effect on the respiratory system in the context of allergic responses.

| Preclinical Model | Effect Measured | Outcome | Reference |

| Guinea Pig | Histamine-induced lethality | 2.5-4 times more potent than loratadine | researchgate.net |

| Rat (Passive Pulmonary Anaphylaxis) | Antigen-induced bronchoconstriction | Effective inhibition | plos.org |

| Allergic Monkey | Acute bronchospasm | Significant reduction | researchgate.net |

| Allergic Guinea Pig | Allergic cough | Potent inhibition | researchgate.net |

Immunomodulatory Effects in Preclinical Models

Beyond its direct antagonism of the histamine H1 receptor, desloratadine has demonstrated immunomodulatory effects in various in vitro cellular assays, suggesting that related compounds like this compound may share these properties. These effects are generally observed at concentrations higher than those required for H1 receptor blockade. openaccessjournals.com

In vitro studies using human eosinophils, mast cells, and basophils have shown that desloratadine can modulate the function of these key immune cells involved in allergic inflammation. For instance, desloratadine has been found to inhibit eosinophil chemotaxis and their adhesion to endothelial cells. openaccessjournals.com It also reduced the generation of superoxide (B77818) radicals by eosinophils. openaccessjournals.com Furthermore, desloratadine has been shown to inhibit the release of preformed histamine from mast cells and basophils following allergen challenge. openaccessjournals.com The inhibition of nuclear factor-kappa B (NF-κB) activity has been proposed as a potential mechanism underlying some of these anti-inflammatory effects. openaccessjournals.com

| Cellular Model | Effect Measured | Outcome | Reference |

| Human Eosinophils | Chemotaxis and Adhesion | Inhibition observed | openaccessjournals.com |

| Human Eosinophils | Superoxide Radical Generation | Reduction observed | openaccessjournals.com |

| Human Mast Cells and Basophils | Histamine Release | Inhibition following allergen challenge | openaccessjournals.com |

Metabolic Pathways and Biotransformation of Isoloratadine in Preclinical Systems

Major Metabolic Routes and Metabolite Identification in Hepatic Microsomes and Isolated Hepatocytes

In preclinical models, Desloratadine (B1670295) is subject to several metabolic reactions. The primary routes of metabolism involve hydroxylation and subsequent glucuronidation. tandfonline.comnih.gov Studies using hepatocytes from various species have been instrumental in identifying the key metabolites.

In vitro studies with hepatocytes from humanized-liver mice have shown a preferential formation of 3-hydroxydesloratadine (B129375) and its O-glucuronide. tandfonline.comnih.gov In contrast, studies with control mice indicated that 5- and 6-hydroxydesloratadine are the predominant metabolites. tandfonline.comnih.gov This highlights significant species differences in the primary sites of hydroxylation.

A novel, long-term hepatocyte micropatterned co-culture (MPCC) model has also been used to study Loratadine (B1675096) metabolism, which inherently provides data on Desloratadine. This in vitro system successfully generated the major human metabolite, 3-hydroxydesloratadine glucuronide. nih.gov

The major identified metabolites of Desloratadine in preclinical systems are summarized below:

| Metabolite Name | Metabolic Reaction | Preclinical Species | Reference |

| 3-hydroxydesloratadine | Hydroxylation | Humanized-liver mice | tandfonline.comnih.gov |

| 3-hydroxydesloratadine O-glucuronide | Glucuronidation | Humanized-liver mice | tandfonline.comnih.gov |

| 5-hydroxydesloratadine | Hydroxylation | Mice, Rats, Monkeys | tandfonline.comeuropa.eu |

| 6-hydroxydesloratadine | Hydroxylation | Mice, Rats, Monkeys | tandfonline.comeuropa.eu |

Role of Cytochrome P450 Enzymes (CYPs) and Other Metabolizing Enzymes (e.g., UGTs, Esterases)

The biotransformation of Desloratadine is a multi-step process involving both Phase I and Phase II enzymes.

Cytochrome P450 (CYP) Enzymes: The initial hydroxylation of Desloratadine is catalyzed by CYP enzymes. While the metabolism of its parent drug, Loratadine, to Desloratadine is primarily mediated by CYP3A4 and CYP2D6, the subsequent hydroxylation of Desloratadine itself involves other isoforms. europa.eudrugbank.com One study suggests that the formation of 3-hydroxydesloratadine proceeds via an initial N-glucuronidation by UGT2B10, followed by hydroxylation by CYP2C8.

UDP-glucuronosyltransferases (UGTs): Phase II metabolism, specifically glucuronidation, plays a crucial role in the metabolism and elimination of Desloratadine and its hydroxylated metabolites. drugbank.comdrugbank.com The active metabolite 3-hydroxydesloratadine is subsequently glucuronidated to facilitate excretion. drugbank.comdrugbank.com Studies have specifically implicated UGT2B10 in the N-glucuronidation of Desloratadine, which appears to be a prerequisite for the formation of 3-hydroxydesloratadine in humans.

Species-Specific Metabolic Differences in Preclinical Animal Models

Significant qualitative and quantitative differences in Desloratadine metabolism have been observed across various preclinical species and between animals and humans. tandfonline.comeuropa.eu

Mice, Rats, and Monkeys: In these species, the metabolism of Desloratadine differs from that in humans, with 5- and 6-hydroxylation being more prominent pathways compared to the 3-hydroxylation observed in humans. europa.eu Notably, 3-hydroxydesloratadine is reportedly not produced in mice, rats, or monkeys. tandfonline.com Furthermore, in male rats, a gender-specific metabolite, a pyridine-N-oxide of Desloratadine, has been identified. nih.gov

Humanized-Liver Mice: Chimeric mice with humanized livers have been shown to more closely replicate the human metabolic profile of Desloratadine. These models predominantly form 3-hydroxydesloratadine and its O-glucuronide, which are the major metabolites in humans. tandfonline.comnih.gov This makes them a more predictive model for human metabolism compared to conventional rodent models.

These species-specific differences are critical for the interpretation of toxicology studies and the extrapolation of preclinical data to humans. tandfonline.com

Excretion Pathways and Mass Balance Studies in Preclinical Models

Following oral administration in preclinical models, Desloratadine and its metabolites are eliminated through both renal and fecal routes. Mass balance studies, often using radiolabeled compounds, are employed to quantify the excretion pathways.

In humanized-liver mice, urinary 3-hydroxydesloratadine O-glucuronide and fecal excretion of unchanged Desloratadine, 3-hydroxydesloratadine, and 5-hydroxydesloratadine were identified as the major elimination routes. tandfonline.comnih.gov This excretion profile is reasonably similar to what has been reported in humans. tandfonline.com In general, about 40% of the parent drug Loratadine's metabolites are excreted in the urine and a similar amount in the feces. wikipedia.org

Investigation of Active Metabolite Formation and their Preclinical Pharmacological Profiles

Desloratadine itself is the primary active metabolite of Loratadine, exhibiting significantly higher potency as a histamine (B1213489) H1-receptor antagonist than the parent drug. nih.goveuropa.eu Preclinical studies indicate that Desloratadine is 10-fold more potent in vivo than Loratadine. nih.gov

Further metabolism of Desloratadine can also lead to pharmacologically active compounds.

The formation of these active metabolites is crucial for the prolonged duration of action observed with Loratadine and Desloratadine. Preclinical pharmacodynamic studies have confirmed the potent antihistaminic and antiallergic effects of Desloratadine. europa.eu

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Isoloratadine and Its Analogues

Identification of Pharmacophoric Features Critical for Target Engagement

The classical pharmacophoric model for H1 receptor antagonists requires specific structural features for effective binding. tandfonline.com For the loratadine (B1675096) class of compounds, including isoloratadine, these features are well-defined and critical for their engagement with the H1 receptor.

The essential pharmacophoric elements include:

A Tricyclic Core: this compound possesses a 5,6-dihydro-11H-benzo tandfonline.comsci-hub.boxcyclohepta[1,2-b]pyridine scaffold. This rigid, lipophilic system is crucial for anchoring the molecule within a hydrophobic pocket of the H1 receptor. researchgate.netchemicalbook.com

A Protonable Nitrogen Atom: The piperidine (B6355638) ring contains a basic nitrogen atom. At physiological pH, this nitrogen is protonated, forming a crucial ionic interaction with a conserved aspartate residue (Asp1073.32) in the transmembrane domain of the H1 receptor. researchgate.netacs.org

A Chlorine Atom: The chlorine atom on one of the benzene (B151609) rings of the tricyclic system influences the electronic properties and binding affinity of the molecule. Its position can determine which stereoisomer is the eutomer (the more active enantiomer) in chiral analogues. researchgate.net

The activity of this compound in a study of loratadine analogues as inhibitors of the amino acid transporter B0AT2 suggested that the exocyclic double bond, which differs in position between loratadine and this compound, might be less critical for binding to that specific off-target. acs.org This highlights that while the core pharmacophore is essential for H1 activity, subtle structural changes can modulate selectivity against other proteins.

Impact of Stereochemistry on Biological Activity and Selectivity

While loratadine and this compound are achiral, the tricyclic scaffold is conformationally dynamic, rapidly interconverting between two enantiomeric, helically chiral forms at room temperature. nih.govresearchgate.net The study of chiral analogues, particularly those where this conformational flexibility is removed, has provided significant insight into the role of stereochemistry in biological activity.

Key findings include:

Helical Chirality: The introduction of an N-oxide group into the pyridine (B92270) ring of loratadine analogues using peptide catalysts can lock the molecule into a single, stable, helically chiral conformation. nih.govnih.govacs.org

Enantiomer-Dependent Activity: Biological assays performed on these configurationally stable N-oxide enantiomers revealed that antihistamine activity is enantiomer-dependent. nih.govresearchgate.net For the N-oxide analogues of loratadine, the H1 receptor shows a binding preference for the (–)-enantiomer. nih.gov

Conformational Binding Hypothesis: These findings support the hypothesis that flexible molecules like loratadine and its active metabolite, desloratadine (B1670295), likely adopt a specific conformation, akin to the more active (–)-enantiomer of the rigidified N-oxides, when bound to the H1 receptor. nih.gov

Chiral Centers and Potency: In other studies where chiral centers were introduced into loratadine analogues, the S-enantiomers were generally found to be more potent H1 antihistamines than the corresponding R-enantiomers. nih.gov

This demonstrates that the three-dimensional arrangement of the pharmacophoric features is critical for optimal interaction with the H1 receptor, influencing both potency and selectivity.

Rational Design and Synthesis of this compound Derivatives for Mechanistic Probing

The rational design and synthesis of analogues of loratadine and this compound have been instrumental in probing the SAR at the H1 receptor and exploring off-target activities. These studies involve systematic structural modifications to identify regions of the molecule that can be altered to enhance affinity, improve selectivity, or investigate binding mechanisms.

Examples of rational design and synthesis strategies include:

Derivatization of the Piperidine Nitrogen: A series of loratadine analogues were synthesized by replacing the ethyl carbamate (B1207046) group on the piperidine nitrogen with other functionalities, such as amides, ureas, and thiocarbamates. acs.org This work helped to differentiate the SAR for H1 receptor binding versus inhibition of the B0AT2 transporter, as desloratadine (which lacks this entire side chain) has a much higher affinity for H1R but is a weak B0AT2 inhibitor. acs.org

Introduction of Hydroxyl Groups and Chiral Centers: To enhance affinity for the H1 receptor, analogues have been synthesized with hydroxyl groups and chiral centers. rsc.org This approach is based on the hypothesis that such groups can form additional hydrogen bonds within the receptor's binding pocket. A series of these analogues showed that most compounds exhibited definite H1 antihistamine activity, with specific stereoisomers being more potent. nih.gov

Development of Photoaffinity Probes: While not direct derivatives of this compound, photoaffinity probes have been developed for the H1 receptor to covalently label and identify the ligand-binding domains. nih.govpnas.org For example, [125I]iodoazidophenpyramine, a derivative of the H1 antagonist mepyramine, was used to label two peptides of the receptor, suggesting the ligand-binding domain resides within a subunit of approximately 56 kDa. nih.gov Such probes are crucial tools for mechanistic studies.

The following table presents SAR data for a series of loratadine analogues, including this compound, tested for their ability to inhibit the B0AT2 transporter. This data illustrates how structural modifications affect activity at an off-target protein.

| Compound | Modification vs. Loratadine | IC₅₀ for B⁰AT2 Inhibition (μM) |

|---|---|---|

| Loratadine | Reference | 4.0 |

| Desloratadine | Removal of ethyl carbamate group | > 80 |

| This compound | Isomeric position of exocyclic double bond | 15.0 |

| Analogue 2 (Amide) | Ethyl carbamate replaced with N-acetyl group | 5.0 |

| Analogue 3 (Thiocarbamate) | Ethyl carbamate replaced with ethyl thiocarbamate | 5.0 |

| Analogue 4 (Urea) | Ethyl carbamate replaced with N',N'-diethyl urea | 10.0 |

Computational Chemistry and Molecular Modeling Studies

Computational methods are powerful tools for understanding the interactions between ligands like this compound and their biological targets at a molecular level, guiding the design of new, more potent, and selective analogues.

Molecular docking and dynamics simulations have been used to predict and analyze the binding modes of second-generation antihistamines within the H1 receptor active site. nih.govrsc.org

Binding Mode: Docking studies suggest that the tricyclic core of loratadine-like compounds binds in a pocket similar to that occupied by the first-generation antihistamine doxepin. researchgate.net The protonated nitrogen of the piperidine ring forms a key salt bridge with the highly conserved Asp1073.32 residue. researchgate.net

Key Interactions: In addition to the salt bridge, the aromatic rings of the tricyclic system form hydrophobic and van der Waals interactions with aromatic residues in the binding pocket, such as tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp) (e.g., Y1083.33, F4326.52, W4286.48). researchgate.netacs.org

Impact of Substituents: Docking studies on N-oxide analogues of loratadine helped rationalize the observed enantiomer-dependent antihistamine activity, illustrating how the different stereoisomers orient themselves within the binding site. nih.govnih.gov Molecular dynamics simulations have also been used to study the conformational changes of the receptor upon ligand binding. researchgate.net

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For antihistamines, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed.

Piperazine (B1678402) Derivatives: A 3D-QSAR study on piperazine derivatives structurally related to cetirizine (B192768) (another second-generation antihistamine) revealed the importance of steric and electrostatic fields for antihistamine activity. koreascience.kr The CoMFA model showed that the contributions of steric (52.3%) and electrostatic (47.7%) fields were both significant. koreascience.kr

Predictive Models: These models generate contour maps that visualize regions where steric bulk or specific electrostatic properties (positive or negative) would increase or decrease biological activity, thereby guiding the design of new derivatives. koreascience.kr For H3 receptor antagonists based on piperidine scaffolds, QSAR studies have also shown that steric and hydrophobic factors play the most important roles in determining activity. nih.gov Such models can be applied to the design of novel this compound analogues.

De novo design involves using computational algorithms to build novel molecular structures that fit the steric and electronic constraints of a target's binding site.

Evolutionary Algorithms: One approach involves mimicking natural evolution, starting with parent molecules like second-generation antihistamines. chemrxiv.org Computational algorithms generate thousands of "children" molecules by modifying the parent structure and then "dock" them into the H1 receptor's binding cavity. These new structures are then scored based on predicted binding affinity and filtered for desirable properties and low predicted toxicity. chemrxiv.org

Fragment-Based Growth: Another strategy involves starting with a small, high-affinity fragment and computationally "growing" it by adding chemical moieties to probe different regions of the receptor binding site. acs.org This method was used to systematically explore the H1R binding site, leading to the design of ligands that mimic established antihistamines and exhibit long residence times at the receptor. acs.org

These computational strategies provide a powerful platform for the rational discovery of novel antihistamines with potentially improved properties, starting from known scaffolds like that of this compound.

Advanced Analytical and Bioanalytical Methodologies for Isoloratadine Research

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Method Development and Validation for Research Samples

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for the analysis of Isoloratadine. These techniques are primarily used for assay determination and the separation of this compound from process impurities and degradation products in research samples. nih.gov

Method development for this compound typically involves a reversed-phase (RP) approach, which separates compounds based on their hydrophobicity. neuroquantology.com The selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength are critical parameters that are optimized to achieve a robust and reliable separation. C18 and C8 columns are commonly employed stationary phases for loratadine (B1675096) and its related compounds, offering excellent resolving power. nih.govneuroquantology.com

The mobile phase often consists of a mixture of an aqueous buffer (like sodium acetate) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govresearchgate.net A gradient elution, where the mobile phase composition is changed over time, is frequently used to effectively separate all related compounds in a single run. nih.gov Validation of these methods is performed according to the International Conference on Harmonization (ICH) guidelines, ensuring the method is accurate, precise, linear, specific, and robust. neuroquantology.com

The transition from HPLC to UHPLC offers significant advantages, including drastically reduced analysis times and improved resolution. waters.com By using columns packed with sub-2µm particles, UHPLC systems can operate at higher pressures, leading to faster separations without compromising data quality. hplc.eu For instance, an HPLC method with a 20-minute runtime can often be transferred to a UHPLC method with a runtime of approximately 4 minutes, representing a five-fold increase in throughput. waters.com

| Parameter | HPLC Method Example | UHPLC Method Example | Source |

| Column | YMC-Pack Pro C18 (150 mm x 4.6 mm, 5 µm) | ACQUITY UPLC HSS T3 (50 mm x 2.1 mm, 1.8 µm) | nih.gov |

| Mobile Phase | A: 10 mM Sodium Acetate, 5 mM SDS, pH 5.5B: Acetonitrile | A: WaterB: Acetonitrile/Methanol | nih.govejgm.co.uk |

| Elution | Gradient | Gradient | nih.gov |

| Flow Rate | 1.0 - 1.2 mL/min | 0.6 mL/min | waters.comgraphyonline.com |

| Detection | UV at 247-254 nm | UV at 254 nm | neuroquantology.comejgm.co.uk |

| Run Time | ~20 minutes | ~4 minutes | waters.com |

This table presents typical parameters; actual conditions must be optimized for the specific analysis.

Mass Spectrometry (MS) Applications for Identification and Quantification in Biological Matrices (Preclinical)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the quantification of drugs and their metabolites in complex biological matrices like plasma, a critical component of preclinical pharmacokinetic studies. nih.gov The technique offers unparalleled sensitivity and selectivity, allowing for the detection of this compound at very low concentrations (pg/mL to ng/mL). graphyonline.comnih.gov

For preclinical research, a robust LC-MS/MS method for this compound in plasma would be developed and validated. The process begins with sample preparation, where this compound is extracted from the plasma matrix to remove interfering substances like proteins and phospholipids. Common extraction techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govjapsonline.com

The analysis is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. graphyonline.com In this mode, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This precursor-to-product ion transition is highly specific to the analyte, minimizing background noise and enhancing sensitivity. nih.gov An internal standard, often a stable isotope-labeled version of the analyte, is used to ensure high precision and accuracy. mdpi.com

Method validation for bioanalytical applications is stringent, assessing linearity, accuracy, precision, recovery, matrix effect, and stability under various storage conditions to ensure reliable results. mdpi.commdpi.com

| Parameter | Typical LC-MS/MS Method Details | Source |

| Instrumentation | UHPLC coupled to a Triple Quadrupole Mass Spectrometer | graphyonline.commdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | graphyonline.com |

| Sample Preparation | Protein Precipitation or Solid-Phase Extraction | nih.govmdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | graphyonline.com |

| Precursor → Product Ion | m/z specific to this compound (e.g., for Loratadine: 383 → 337) | graphyonline.com |

| Internal Standard | Stable Isotope-Labeled this compound | mdpi.com |

| Limit of Quantification | Low ng/mL to pg/mL range (e.g., for Loratadine: 0.05 ng/mL) | graphyonline.com |

This table is illustrative. Specific m/z transitions and parameters must be determined experimentally for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules, including this compound. numberanalytics.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm the compound's chemical structure.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. purity-iq.com The chemical shift, integration (peak area), and spin-spin coupling patterns in the ¹H NMR spectrum serve as a fingerprint for the molecule. cas.org ¹³C NMR provides information about the carbon skeleton of the molecule. numberanalytics.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, confirming the precise isomeric structure of this compound.

Beyond structural confirmation, NMR is a powerful tool for purity assessment. researchgate.net Quantitative NMR (qNMR) can determine the purity of a substance with high precision by integrating the signal of the analyte against that of a certified internal standard of known purity and concentration. ox.ac.uknanalysis.com This method is considered a primary ratio method of measurement and is valuable for characterizing reference standards.

| NMR Technique | Application for this compound Research | Source |

| ¹H NMR | Confirms proton environments, counts, and connectivity. Used for initial identification and purity estimation. | purity-iq.com |

| ¹³C NMR | Confirms the carbon framework of the molecule. | numberanalytics.com |

| 2D NMR (COSY, HSQC, HMBC) | Provides detailed connectivity information to confirm the exact isomeric structure and assign all ¹H and ¹³C signals. | b-cdn.net |

| Quantitative NMR (qNMR) | Determines the absolute purity of this compound samples against a certified internal standard. | ox.ac.uknanalysis.com |

Spectroscopic Techniques (e.g., UV-Vis, IR) for Characterization

In addition to NMR and mass spectrometry, other spectroscopic techniques like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are used for the routine characterization of this compound. ijrpr.com

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. itwreagents.com this compound, containing chromophores such as aromatic rings and carbonyl groups, will exhibit a characteristic UV spectrum with one or more absorbance maxima (λmax). mrclab.com This property is widely exploited for quantitative analysis using the Beer-Lambert law and serves as the principle behind UV detection in HPLC. ijrpr.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (e.g., stretching and bending of chemical bonds). itwreagents.com The resulting IR spectrum provides a molecular fingerprint and is particularly useful for identifying the functional groups present in a molecule. mrclab.com For this compound, the IR spectrum would show characteristic absorption bands corresponding to its key functional groups.

| Functional Group (in this compound) | Typical IR Absorption Range (cm⁻¹) | Source |

| Aromatic C-H Stretch | 3100 - 3000 | rsc.org |

| Aliphatic C-H Stretch | 3000 - 2850 | rsc.org |

| Ester C=O Stretch | 1750 - 1735 | rsc.org |

| Aromatic C=C Bending | 1600 - 1450 | rsc.org |

| C-O Stretch | 1300 - 1000 | rsc.org |

| C-Cl Stretch | 800 - 600 | rsc.org |

This table provides general frequency ranges. The exact position of the bands depends on the complete molecular structure.

Chiral Separation Techniques for Enantiomeric Purity Determination

While this compound itself is an achiral molecule, the assessment of stereoisomeric purity is a cornerstone of pharmaceutical development. phenomenex.com In the context of this compound research, chiral separation techniques are critical for several reasons: they can be used to control the stereochemistry of chiral starting materials or intermediates used in its synthesis, or to identify and quantify any potential chiral metabolites that may form during preclinical studies. symeres.com The presence of unwanted enantiomers can have significantly different pharmacological or toxicological profiles. chiralpedia.com

The most common and powerful technique for separating enantiomers is chiral HPLC. chromatographyonline.com This method utilizes a chiral stationary phase (CSP) that can stereoselectively interact with enantiomers, leading to different retention times and thus, separation. phenomenex.com CSPs are designed with a chiral selector, such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic glycopeptides, which creates a chiral environment within the column. uff.brsigmaaldrich.com

Developing a chiral separation method involves screening various CSPs and mobile phases (both normal-phase and reversed-phase) to find conditions that provide adequate resolution between the enantiomers of interest. chromatographyonline.comhplc.today The validation of such a method would demonstrate its ability to accurately quantify the enantiomeric excess (e.e.) or enantiomeric purity of a sample. uff.br

Theoretical and Mechanistic Research Perspectives on Isoloratadine

Hypothetical Advantages of Isoloratadine's Isomeric Form for Receptor Interactions

The specific isomeric arrangement of this compound, differing from Loratadine (B1675096) in the placement of the double bond within the piperidine (B6355638) ring, could theoretically confer distinct advantages for receptor interactions, primarily with the histamine (B1213489) H1 receptor. The shape, conformational flexibility, and electronic distribution of a ligand are critical determinants of its binding affinity and efficacy at a receptor.

The altered position of the double bond in this compound may lead to a more rigid or, conversely, a more flexible conformation compared to Loratadine. A more rigid structure could reduce the entropic penalty upon binding to the receptor, potentially leading to a higher binding affinity. Conversely, a different conformational flexibility might allow this compound to adopt a more optimal orientation within the H1 receptor's binding pocket, enhancing interactions with key amino acid residues.

Computational docking studies of Loratadine and its analogues have highlighted the importance of specific structural features for H1 receptor binding. nih.gov The tricyclic core of Loratadine fits into a pocket of the receptor, while the ethyl carboxylate group on the piperidine ring makes additional contacts. The isomeric form of this compound could alter the spatial relationship between these key moieties, hypothetically leading to:

Enhanced Binding Affinity: By presenting a more complementary surface to the receptor binding site.

Increased Selectivity: The specific conformation might favor binding to the H1 receptor over other receptors, potentially reducing off-target effects.

Modified Receptor Activation State: The interaction of this compound with the H1 receptor might stabilize a different conformational state of the receptor compared to Loratadine, potentially leading to altered downstream signaling.

It is important to note that these are theoretical advantages, and without experimental data, the actual impact of this compound's isomeric form on receptor interactions remains speculative.

Comparative Pharmacological Profiles of this compound and its Parent Compound (Loratadine) in Preclinical Models

Direct comparative preclinical studies focusing on this compound are scarce in publicly available literature. However, we can extrapolate a hypothetical comparative profile based on the known pharmacology of Loratadine and its active metabolite, Desloratadine (B1670295). Loratadine is a prodrug that is rapidly metabolized to Desloratadine, which is responsible for the majority of its antihistaminic activity. nih.govnih.gov Desloratadine exhibits a higher potency and binding affinity for the H1 receptor compared to Loratadine. nih.govnih.gov

A hypothetical preclinical comparison between this compound and Loratadine would need to assess several key pharmacological parameters:

Receptor Binding Affinity: Determining the Ki values of this compound for the histamine H1 receptor and comparing them to those of Loratadine and Desloratadine would be a crucial first step.

In vitro Functional Activity: Cellular assays measuring the ability of this compound to inhibit histamine-induced responses (e.g., calcium mobilization, inositol (B14025) phosphate (B84403) turnover) would provide insights into its potency and efficacy as an H1 receptor antagonist or inverse agonist.

In vivo Efficacy: Animal models of allergic inflammation, such as histamine-induced bronchoconstriction or skin wheal and flare, would be necessary to evaluate the in vivo potency and duration of action of this compound relative to Loratadine.

Pharmacokinetic Properties: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound would be essential. It is possible that its isomeric structure could lead to a different metabolic fate compared to Loratadine, potentially resulting in a different active metabolite profile or a longer half-life.

The following table provides a comparative overview of the known properties of Loratadine and its active metabolite, Desloratadine, which can serve as a benchmark for any future preclinical evaluation of this compound.

| Feature | Loratadine | Desloratadine | This compound (Hypothetical) |

| Chemical Classification | Second-generation H1 antihistamine (prodrug) | Active metabolite of Loratadine | Structural isomer of Loratadine |

| Primary Target | Histamine H1 Receptor | Histamine H1 Receptor | Histamine H1 Receptor |

| Receptor Affinity (Ki) | Lower affinity | Higher affinity than Loratadine | Unknown, potentially different from Loratadine |

| In vivo Potency | Less potent | More potent than Loratadine nih.gov | Unknown |

| Metabolism | Extensively metabolized to Desloratadine | Further metabolized | Unknown, potentially different metabolic pathway |

Elucidation of Novel Biological Pathways or Targets Modulated by this compound

While the primary target of Loratadine and its analogues is the histamine H1 receptor, research has indicated that these compounds may possess additional biological activities independent of H1 receptor antagonism. nih.gov These off-target effects could be modulated by the specific isomeric structure of this compound, potentially revealing novel biological pathways or targets.

For instance, some studies have suggested that Loratadine and Desloratadine can modulate inflammatory processes through mechanisms that go beyond simple histamine blockade, such as the inhibition of inflammatory mediator release from mast cells and basophils. nih.gov The unique stereochemistry of this compound might enhance or alter these anti-inflammatory properties.

Potential areas of investigation for novel biological activities of this compound include:

Modulation of Cytokine and Chemokine Release: Investigating the effect of this compound on the production and release of various pro-inflammatory and anti-inflammatory cytokines and chemokines from immune cells.

Interaction with Other Receptors or Enzymes: Screening this compound against a panel of other G protein-coupled receptors (GPCRs), ion channels, and enzymes to identify potential off-target interactions.

Effects on Intracellular Signaling Cascades: Examining the impact of this compound on key signaling pathways involved in inflammation and immune responses, such as the NF-κB pathway.

The discovery of a novel biological pathway modulated by this compound could open up new avenues for its therapeutic application beyond allergic disorders.

Potential for this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway. Given its structural similarity to Loratadine, a well-characterized drug, this compound has the potential to be a useful chemical probe.

If this compound exhibits a distinct pharmacological profile compared to Loratadine—for example, higher selectivity for the H1 receptor or a unique off-target activity—it could be employed to:

Dissect the roles of different receptor conformations: If this compound stabilizes a different H1 receptor conformation than Loratadine, it could be used to study the functional consequences of these different receptor states.

Investigate the structure-activity relationships of H1 receptor antagonists: By comparing the activity of this compound with that of Loratadine and other analogues, researchers can gain a deeper understanding of the structural requirements for H1 receptor binding and antagonism. nih.gov

Explore novel biological targets: If this compound is found to have a potent and selective off-target activity, it could be used as a tool to investigate the function of that new target.